
Copper perchlorophthalocyanine
Vue d'ensemble
Description
Copper perchlorophthalocyanine is a synthetic organic compound known for its vibrant green color. It is widely used as a pigment in various industrial applications, including paints, inks, and plastics. The compound is a derivative of copper phthalocyanine, where all hydrogen atoms are replaced by chlorine atoms, resulting in a unique chemical structure that imparts its distinctive color and properties.
Mécanisme D'action
Copper perchlorophthalocyanine (CuPcCl16, CuC32N8Cl16), also known as Pigment Green 7, is a commercially significant green pigment . This compound is a nanocrystalline, fully insoluble powder . The following sections will delve into the mechanism of action of this compound.
Result of Action
The result of this compound’s action is the production of a green color. This is achieved through its interaction with light, where it absorbs certain wavelengths and reflects others, resulting in the perception of green color .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Copper perchlorophthalocyanine are not well-documented. Copper, a component of this compound, is known to play a pivotal role in various biochemical reactions. Copper can act as either a recipient or a donor of electrons, participating in various reactions .
Cellular Effects
The cellular effects of this compound are not well-known. Copper, a component of this compound, is known to have significant effects on cells. Copper is involved in metabolic reactions including cellular respiration, tissue pigmentation, hemoglobin formation, and connective tissue development .
Molecular Mechanism
Copper, a component of this compound, is known to trigger a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular copper .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Copper, a component of this compound, is known to have temporal effects. For example, copper can trigger a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular copper .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented. Copper, a component of this compound, is known to have dosage effects. For example, the requirement for copper by pigs is 5 to 10 mg/kg diet, however, copper can be included at growth-promoting levels (i.e., 75 to 250 mg/kg diet) in diets for weanling and growing pigs to reduce post-weaning diarrhea and improve growth performance .
Metabolic Pathways
The metabolic pathways of this compound are not well-documented. Copper, a component of this compound, is known to be involved in various metabolic pathways. For example, copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Copper, a component of this compound, is known to be transported and distributed within cells and tissues. For example, once copper crosses the intestinal lumen, it is transported into the portal circulation where it is delivered to the liver, a central organ for copper homeostasis, mobilized into the peripheral circulation .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Copper, a component of this compound, is known to have subcellular localization. For example, cellular bioimaging of copper is an essential key to accomplish this objective .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper perchlorophthalocyanine is synthesized through the chlorination of copper phthalocyanine. The process involves the reaction of copper phthalocyanine with chlorine gas in the presence of a suitable catalyst, typically iron chloride. The reaction is carried out at elevated temperatures, usually around 180-200°C, to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors. The process begins with the preparation of copper phthalocyanine, which is then subjected to chlorination. The reaction mixture is continuously stirred and maintained at the desired temperature to achieve uniform chlorination. After the reaction is complete, the product is purified through filtration and washing to remove any unreacted materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Copper perchlorophthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to lower oxidation states, altering its color and properties.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Oxidized forms of this compound with different oxidation states.
Reduction: Reduced forms with altered electronic properties.
Substitution: New derivatives with modified functional groups and properties.
Applications De Recherche Scientifique
Copper perchlorophthalocyanine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including click reactions and coupling reactions.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Widely used as a pigment in paints, inks, and plastics due to its stability and vibrant color.
Comparaison Avec Des Composés Similaires
Copper perchlorophthalocyanine is unique due to its high degree of chlorination, which imparts its distinctive green color and chemical properties. Similar compounds include:
Copper phthalocyanine: The parent compound with hydrogen atoms instead of chlorine.
Copper tetrafluorophthalocyanine: A derivative with fluorine atoms instead of chlorine.
Nickel perchlorophthalocyanine: A similar compound with nickel as the central metal instead of copper.
These compounds share similar structures but differ in their chemical properties and applications due to the different substituents and central metals.
Propriétés
Numéro CAS |
14832-14-5 |
|---|---|
Formule moléculaire |
C32Cl16CuN8 |
Poids moléculaire |
1127.2 g/mol |
Nom IUPAC |
copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32Cl16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
Clé InChI |
ABFKYPFPQRDCGM-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Cl)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2] |
SMILES canonique |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)N=C2[N-]3)C(=C(C(=C7Cl)Cl)Cl)Cl)C8=C5C(=C(C(=C8Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2] |
Synonymes |
copper perchlorophthalocyanine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the crystal structure of copper perchlorophthalocyanine?
A1: this compound (CuC32N8Cl16), also known as Pigment Green 7, stands out due to its highly symmetrical structure. This makes it an ideal candidate for electron crystallography studies. [] Researchers have successfully solved its crystal structure using three-dimensional electron diffraction (3D ED) data. [] This achievement highlights the potential of 3D ED in structural determination of complex molecules.
Q2: Why is this compound used as a model compound in electron microscopy?
A2: The high resolution achievable with this compound makes it a valuable tool for evaluating new methodologies in electron microscopy. For instance, researchers have used theoretical images of this compound to demonstrate how the resolution of electron microscope images can be enhanced from 2 to 1 Å using structure-factor extrapolation. [] This resolution improvement is significant as it allows for the visualization of individual atoms within the molecule.
Q3: What challenges are associated with using electron diffraction data for ab initio structure determination, and how does this compound research address these challenges?
A3: One challenge in using electron diffraction data is the deviation from the single-scattering approximation due to dynamical scattering effects. Research using this compound at 1200kV showed that while n-beam dynamical scattering does occur, a simple correction for secondary scattering is often more important for achieving a good fit to experimental data. [] This finding simplifies data analysis and supports the use of electron diffraction for ab initio structure determination, particularly for organic structures.
Q4: How does this compound contribute to advancing direct methods in electron crystallography?
A4: this compound serves as a model system for developing direct phasing methods in electron crystallography. Researchers have combined electron micrograph and diffraction data from this compound to obtain both amplitudes and phases of structure factors. [] Utilizing a direct method approach, they successfully extended phase information from a resolution of 2 Å to 1 Å, demonstrating the potential of combining imaging and diffraction data for high-resolution structure determination. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



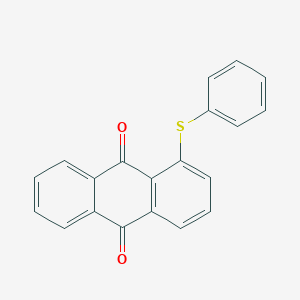
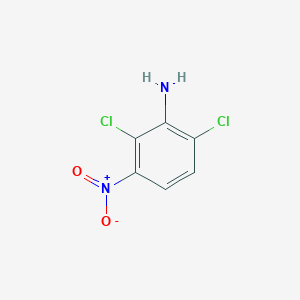
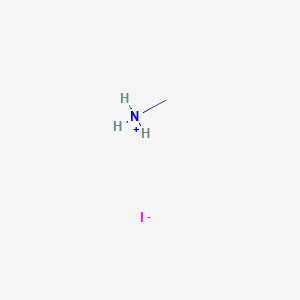
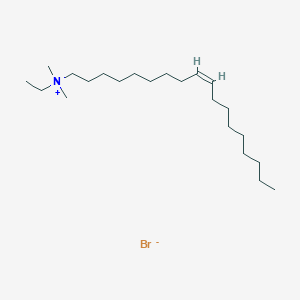




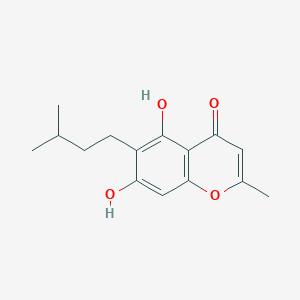
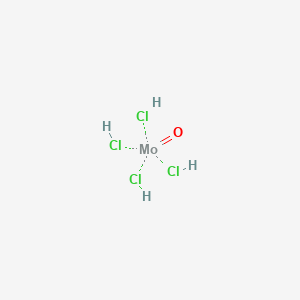

![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)

